15S-Hepe

Description

Contextualization within Eicosanoid and Specialized Pro-Resolving Lipid Mediator (SPM) Research

Eicosanoids are a large family of signaling lipids derived from omega-6 and omega-3 polyunsaturated fatty acids, playing crucial roles in inflammation and immunity. Specialized Pro-Resolving Mediators (SPMs), including resolvins, protectins, and maresins, represent a class of lipid mediators derived from omega-3 and omega-6 fatty acids that actively contribute to the resolution of inflammation. frontiersin.orgashpublications.orgmdpi.com 15(S)-HEPE is positioned within this complex network as a pathway marker involved in the biosynthesis of E-series resolvins, which are derived from EPA. frontiersin.org Research into eicosanoids and SPMs aims to understand their biosynthesis, mechanisms of action, and roles in health and disease, with a growing focus on their potential therapeutic applications. mdpi.com

Overview of 15(S)-HEPE as a Bioactive Monohydroxy Fatty Acid

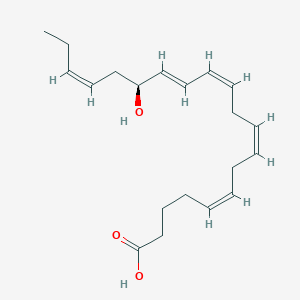

15(S)-HEPE is characterized as a monohydroxy fatty acid, meaning it is a fatty acid chain with a single hydroxyl group attached. caymanchem.comhmdb.cascbt.combiomol.comglpbio.com Specifically, it is a derivative of eicosapentaenoic acid (EPA) with a hydroxyl group at the 15th carbon position with an (S) configuration. caymanchem.comebi.ac.uk Its biosynthesis primarily occurs through the action of 15-lipoxygenase (15-LO) on EPA. caymanchem.combiomol.comglpbio.com This enzymatic conversion is a key step in generating this bioactive molecule. Studies have documented the biosynthesis of 15-HEPE from EPA in various biological contexts, including guinea pig epidermal enzyme preparations and Drosophila fed with EPA. glpbio.comebi.ac.uk

Significance of 15(S)-HEPE as a Physiologically Important Lipid Mediator

15(S)-HEPE holds significance as a physiologically important lipid mediator due to its involvement in inflammatory processes and its role as a precursor to SPMs. hmdb.cafrontiersin.orgfoodb.ca It has been identified as a metabolite of EPA with anti-inflammatory properties, contributing to the resolution phase of inflammation. hmdb.cafoodb.ca Elevated levels of 15(S)-HEPE have been observed in certain conditions, such as in the serum of patients with asthma and in gingival tissue of individuals with periodontitis before treatment. caymanchem.comnih.gov Its presence and metabolic fate are areas of ongoing research to fully understand its impact on physiological and pathological states. hmdb.cafoodb.ca

Table 1: Key Characteristics of 15(S)-HEPE

| Characteristic | Value/Description | Source |

| Formal Name | 15(S)-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid | caymanchem.combiomol.com |

| CAS Number | 86282-92-0 | caymanchem.comscbt.combiomol.comglpbio.com |

| Molecular Formula | C₂₀H₃₀O₃ | caymanchem.comscbt.combiomol.com |

| Molecular Weight | 318.5 | caymanchem.comscbt.combiomol.comglpbio.com |

| Biosynthetic Precursor | Eicosapentaenoic Acid (EPA) | caymanchem.comhmdb.cabiomol.comglpbio.com |

| Key Biosynthetic Enzyme | 15-Lipoxygenase (15-LO) | caymanchem.combiomol.comglpbio.com |

| Classification | Monohydroxy fatty acid, Lipid Mediator | caymanchem.comhmdb.cascbt.combiomol.comglpbio.comshimadzu.com |

Table 2: Solubility Information for 15(S)-HEPE

| Solvent | Solubility | Source |

| 0.1 M Na₂CO₃ | 2 mg/ml | caymanchem.combiomol.com |

| DMF | Miscible | caymanchem.combiomol.com |

| DMSO | Miscible / Soluble | caymanchem.combiomol.comglpbio.com |

| Ethanol | Miscible / 1 mg/ml (for d5) | caymanchem.combiomol.combioscience.co.uk |

| PBS (pH 7.2) | 0.8 mg/ml / 1 mg/ml (for d5) | caymanchem.combiomol.combioscience.co.uk |

Table 3: Observed Levels of 15(S)-HEPE in Specific Conditions

| Condition | Observation | Source |

| Asthma | Elevated serum levels | caymanchem.combiomol.commedchemexpress.com |

| Periodontitis (before treatment) | Significantly higher levels in gingiva | frontiersin.orgnih.govresearchgate.net |

Properties

IUPAC Name |

(5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCSMCLEKGITB-DBVSHIMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344808 | |

| Record name | 15(S)-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86282-92-0 | |

| Record name | 15(S)-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15(S)-Hydroxy-(5Z,8Z,11Z,13E,17Z)-eicosapentaenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Enzymatic Regulation of 15 S Hepe

Eicosapentaenoic Acid (EPA) as a Primary Precursor

Eicosapentaenoic acid (EPA) is a 20-carbon chain fatty acid with five cis double bonds. wikipedia.org It serves as the primary substrate for the enzymatic synthesis of 15(S)-HEPE. caymanchem.comcaymanchem.comcaymanchem.com The conversion of EPA to 15(S)-HEPE is a key step in the metabolic pathways that lead to the formation of certain specialized pro-resolving mediators (SPMs), such as the E-series resolvins. frontiersin.orgmdpi.comresearchgate.net

Lipoxygenase-Mediated Biosynthesis

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. frontiersin.org The lipoxygenase pathway is a major route for the biosynthesis of 15(S)-HEPE from EPA. caymanchem.comcaymanchem.comcaymanchem.com

Role of 15-Lipoxygenase (15-LO/ALOX15) in 15(S)-HEPE Formation

The enzyme 15-lipoxygenase (15-LO), also known as ALOX15, plays a crucial role in the formation of 15(S)-HEPE. caymanchem.comcaymanchem.comcaymanchem.comfrontiersin.orgwikipedia.orgtargetmol.comglpbio.comglpbio.cn 15-LO acts on EPA to introduce molecular oxygen at the carbon 15 position. caymanchem.comfrontiersin.orgcaymanchem.com This enzymatic reaction is the primary step leading to the formation of a key intermediate in the biosynthesis of 15(S)-HEPE. caymanchem.comfrontiersin.org The biosynthesis of 15-HEPE from EPA in guinea pig epidermal enzyme preparations has been documented. targetmol.comglpbio.cn

Intermediate Hydroperoxide Formation (15S-HpEPE)

The action of 15-lipoxygenase on EPA initially yields an unstable hydroperoxide intermediate, 15(S)-hydroperoxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15S-HpEPE). caymanchem.comfrontiersin.orgresearchgate.netcaymanchem.com This compound is formed by the introduction of a hydroperoxy group at the carbon 15 position of EPA with (S) stereochemistry. caymanchem.comfrontiersin.orgcaymanchem.com 15S-HpEPE is a critical intermediate in the pathway to 15(S)-HEPE. caymanchem.comfrontiersin.org

The conversion of 15S-HpEPE to 15(S)-HEPE involves the reduction of the hydroperoxy group to a hydroxyl group. This reduction is typically catalyzed by cellular peroxidases, such as glutathione (B108866) peroxidase (GPX). caymanchem.com

Data regarding the properties of 15S-HpEPE are available:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | PubChem nih.gov |

| Molecular Weight | 334.4 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 334.21440943 Da | PubChem nih.gov |

| IUPAC Name | (5Z,8Z,11Z,13E,17Z)-15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid | PubChem nih.gov |

| PubChem CID | 5283196 | PubChem nih.govmitoproteome.org |

| CAS Number | 125992-60-1 | Cayman Chemical caymanchem.com |

Involvement of 5-Lipoxygenase in Downstream Biosynthesis (e.g., Resolvin E4)

While 15-LO is central to the formation of 15(S)-HEPE, 5-lipoxygenase (5-LOX) is involved in the subsequent metabolism of 15S-HpEPE or 15(S)-HEPE to form downstream specialized pro-resolving mediators, such as Resolvin E4 (RvE4). frontiersin.orgresearchgate.netacs.orgnih.gov The biosynthesis of RvE4, for instance, involves the lipoxygenation of EPA by 15-LOX to form 15S-HpEPE, which then serves as a substrate for 5-LOX. frontiersin.orgresearchgate.netacs.orgnih.gov This sequential action of 15-LOX and 5-LOX leads to the formation of double dioxygenation products, including RvE4. frontiersin.orgnih.gov

Cytochrome P450 Enzyme Involvement in 15-HEPE Synthesis

Cytochrome P450 (CYP) enzymes can also contribute to the synthesis of hydroxyeicosapentaenoic acids, including 15-HEPE. While the lipoxygenase pathway is considered a major route, certain CYP enzymes, particularly those in the CYP2C and CYP2J subfamilies, are known to metabolize fatty acids like EPA. Research indicates that cytochrome P450 can convert EPA to 18R-HEPE, which is a precursor for some E-series resolvins, suggesting a role for P450 in EPA metabolism that can intersect with pathways producing HEPE isomers. frontiersin.orgnih.govreactome.org However, the direct and specific role of P450 enzymes in the synthesis of 15(S)-HEPE compared to other HEPE isomers is less extensively documented than the 15-lipoxygenase pathway.

Non-Enzymatic Generation Pathways

Compound Names and PubChem CIDs

Stereochemistry and Formation of 15(R)-HEPE (e.g., via Acetylated COX-2)

While 15(S)-HEPE is typically formed through lipoxygenase activity, the stereoisomer 15(R)-HEPE can be generated through alternative enzymatic routes, notably involving cyclooxygenase-2 (COX-2) that has been modified by aspirin (B1665792) (acetylsalicylic acid). Aspirin inhibits prostaglandin (B15479496) synthesis by acetylating a serine residue (Ser530) in the active site of COX enzymes. nih.govwikipedia.org This acetylation of Ser530 in COX-1 prevents substrate access, effectively inhibiting its activity. nih.govoup.com However, in COX-2, acetylation by aspirin does not abolish catalytic activity but instead alters its substrate specificity and product profile. nih.govoup.comjpp.krakow.pl

Aspirin-acetylated COX-2 gains a new catalytic activity, enabling it to form 15R-hydroxy products from polyunsaturated fatty acids. nih.gov When acting on arachidonic acid, this modified enzyme produces 15R-hydroxyeicosatetraenoic acid (15R-HETE). nih.govoup.comjpp.krakow.pl Similarly, when presented with EPA, acetylated COX-2 can form 15R-HEPE. jpp.krakow.pljci.orgcaymanchem.com Research indicates that acetylated COX-2 forms predominantly 15R-configuration prostaglandins (B1171923) from arachidonic acid, demonstrating an altered stereochemical outcome compared to the unacetylated enzyme. nih.gov This altered stereochemistry at the C-15 position is a key characteristic of the products generated by aspirin-acetylated COX-2. nih.govjpp.krakow.pl

In vitro studies using recombinant human COX-2 exposed to aspirin and omega-3 polyunsaturated fatty acids like EPA have shown a dramatic increase in the production of both 18R-HEPE and 15R-HEPE. jci.org This highlights the role of acetylated COX-2 in generating the R-stereoisomers of hydroxy-EPA products.

Cellular and Tissue-Specific Production of 15(S)-HEPE

The production of 15(S)-HEPE is observed in various cell types and tissues where the necessary enzymes, particularly 15-lipoxygenase, are expressed. The biosynthesis of 15-HEPE from EPA has been documented in guinea pig epidermis. caymanchem.comtargetmol.com

While 15(S)-HEPE is a direct lipoxygenase product, related HEPE isomers, including 15R-HEPE, can be generated in specific cellular contexts involving modified enzymes. Human endothelial cells expressing COX-2, when treated with aspirin and supplied with EPA, have been shown to generate 18R-HEPE and a mixture including 15R-HEPE. jpp.krakow.pljci.org This suggests a tissue-specific capacity for generating specific HEPE stereoisomers depending on enzymatic machinery and external factors like aspirin.

Furthermore, downstream processing of HEPEs can occur in a cell-cell interactive manner. For example, activated human neutrophils can take up 15R-HEPE released by other cells (like endothelial cells) and convert it through 5-lipoxygenation into 15-epi-lipoxin A5 analogs. researchgate.net This illustrates how HEPEs produced in one cell type can be further metabolized in another, contributing to the complexity of lipid mediator profiles in tissues.

Beyond mammalian systems, 15S-HEPE production has also been observed in marine organisms. The pennate diatom Pseudo-nitzschia delicatissima produces this compound via an eicosapentaenoic acid-dependent 15S lipoxygenase. nih.gov This indicates that the enzymatic pathways for 15(S)-HEPE synthesis are present across diverse life forms.

Here is a summary of some key enzymatic activities and their products discussed:

| Enzyme/Condition | Substrate | Primary Product(s) (Stereochemistry) | Context/Notes |

| 15-Lipoxygenase (ALOX15) | EPA | 15(S)-HpEPE, reduced to 15(S)-HEPE | Typical lipoxygenase pathway |

| Acetylated COX-2 | Arachidonic Acid | 15(R)-HETE | Aspirin modification alters activity |

| Acetylated COX-2 | EPA | 15(R)-HEPE, 18(R)-HEPE | Aspirin modification alters activity jpp.krakow.pljci.org |

| 15S Lipoxygenase | EPA | This compound | Observed in marine diatoms nih.gov |

| Activated Neutrophils | 15R-HEPE (from other cells) | 15-epi-LXA5 analogs | Transcellular metabolism of 15R-HEPE researchgate.net |

Metabolic Fates and Downstream Bioactive Products of 15 S Hepe

Transformation into Specialized Pro-Resolving Mediators (SPMs)

A crucial metabolic fate of 15(S)-HEPE is its conversion into SPMs, a superfamily of lipid mediators that actively orchestrate the resolution of inflammation. 15(S)-HEPE is a precursor to specific families of SPMs, namely the E-series resolvins and lipoxins.

15(S)-HEPE is a direct precursor in the biosynthesis of Resolvin E4 (RvE4). Research has shown that activated human neutrophils can convert 15-HEPE into RvE4, which has the chemical structure 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid. researchgate.net This conversion pathway highlights the role of 15-LOX in producing the initial 15(S)-HEPE, which is then further metabolized by other enzymes, such as 5-lipoxygenase, within neutrophils. researchgate.net

While another E-series resolvin, Resolvin E3 (RvE3), is also derived from EPA, its biosynthesis proceeds through an 18-HEPE intermediate rather than 15(S)-HEPE. nih.govresearchgate.net Specifically, RvE3 (17,18-dihydroxy-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid) is generated from 18-HEPE in eosinophils via the 12/15-LOX enzyme. researchgate.netreactome.org

Table 1: E-Series Resolvins Derived from 15(S)-HEPE Pathway

| Precursor | Resolvin | Full Chemical Name | Key Enzyme/Cell Type |

|---|

The 15-lipoxygenase pathway is integral to the formation of lipoxins, which are trihydroxytetraene-containing eicosanoids with potent anti-inflammatory and pro-resolving actions. 15(S)-HEPE, and its immediate precursor 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), are key intermediates in the biosynthesis of the 5-series lipoxins, derived from the omega-3 fatty acid EPA.

Studies using porcine leukocytes have demonstrated that 15-HpEPE can be actively converted into Lipoxin A5 (LXA5; 5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid) and Lipoxin B5 (LXB5; 5,14,15-trihydroxy-6,8,10,12,17-eicosapentaenoic acid). nih.gov This transformation involves the sequential action of different lipoxygenases, typically 15-LOX followed by 5-LOX. nih.gov Furthermore, activated human neutrophils have been shown to convert 15-HEPE into Lipoxin A5 and its stereoisomer, 15-epi-lipoxin A5. researchgate.net This indicates that once 15(S)-HEPE is produced, it can be readily utilized by inflammatory cells to generate these potent pro-resolving mediators. nih.gov

Table 2: Lipoxins Derived from 15(S)-HEPE Pathway

| Precursor | Lipoxin | Full Chemical Name | Key Enzyme/Cell Type |

|---|---|---|---|

| 15(S)-HpEPE | Lipoxin A5 (LXA5) | 5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid | 5-, 12-, 15-LOX in Leukocytes nih.gov |

| 15(S)-HpEPE | Lipoxin B5 (LXB5) | 5,14,15-trihydroxy-6,8,10,12,17-eicosapentaenoic acid | 5-, 12-, 15-LOX in Leukocytes nih.gov |

| 15(S)-HEPE | Lipoxin A5 (LXA5) | 5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid | Neutrophils researchgate.net |

Other Hydroxylated and Oxidized Metabolites

Beyond its role as a precursor to SPMs, 15(S)-HEPE and its hydroperoxy precursor (15(S)-HpEPE) can be metabolized into a range of other dihydroxylated products. These metabolites are formed through the action of various lipoxygenases and other enzymes. For instance, incubation of 15-HpEPE with porcine leukocytes results in the formation of several dihydroxy-eicosapentaenoic acids (diHEPEs), including four isomers of 8,15-diHEPEs, two isomers of 14,15-diHEPEs, and one isomer of 5,15-diHEPE. nih.gov Similarly, human tracheal epithelial cells can generate isomers of 8,15-diHETE and 14,15-diHETE from arachidonic acid, a process initiated by 15-lipoxygenase. nih.gov The formation of these dihydroxy molecules suggests the involvement of enzymes that can introduce a second hydroxyl group at various positions on the fatty acid backbone. nih.gov

Cellular and Molecular Mechanisms of 15 S Hepe Action

Modulation of Key Enzymatic Activities

15(S)-HEPE has been shown to modulate the activity of several enzymes, particularly those involved in the metabolism of fatty acids and the generation of inflammatory mediators.

Inhibition of 5-Lipoxygenase (5-LO)

Studies have demonstrated that 15(S)-HEPE can inhibit the activity of 5-lipoxygenase (5-LO). glpbio.comtargetmol.comglpbio.comnih.gov 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govglpbio.comnih.gov Inhibition of 5-LO by 15(S)-HEPE can thus lead to a reduction in the formation of pro-inflammatory leukotrienes such as LTB4 and LTC4. nih.gov

Early research using soybean lipoxygenation of EPA showed that 15(S)-HEPE inhibited RBL-1 cell 5-LO with an IC50 value of 28 µM. glpbio.comtargetmol.comglpbio.com However, some studies suggest that the mechanism might involve a "switching-over of substrate utilization" by 5-LO rather than direct inhibition, particularly in the case of 15-HETE (a similar metabolite derived from arachidonic acid). researchgate.net Despite this, the outcome is a suppression of 5-lipoxygenation of arachidonic acid. researchgate.net

Data on the inhibitory effect of 15(S)-HEPE on 5-LO activity in peritoneal cells stimulated with zymosan A in the presence of serum showed that 1-(15-HEPE)-lysoPC, a precursor that is hydrolyzed to 15-HEPE, was more efficient at inhibiting 5-LO activity than 15-HEPE itself under these specific conditions. nih.gov However, 15-HEPE potently inhibited potato 5-LO activity with an IC50 of 12 µM, while 1-(15-HEPE)-lysoPC had no significant effect up to 40 µM, supporting the hypothesis that the suppressive effect of 1-(15-HEPE)-lysoPC is due to the direct inhibition of 5-LO by its hydrolysis product, 15-HEPE. nih.gov

Table 1: Inhibition of 5-LO Activity by 15(S)-HEPE

| Compound | Enzyme Source | Context | IC50 (µM) | Reference |

| 15(S)-HEPE | Soybean Lipoxygenase | RBL-1 cells | 28 | glpbio.comtargetmol.comglpbio.com |

| 15-HEPE | Potato 5-LOX | In vitro | 12 | nih.gov |

| 1-(15-HEPE)-lysoPC | Peritoneal cells (mouse) | Zymosan A stimulation, 10% serum | More potent than 15-HEPE | nih.gov |

| 15-HEPE | Peritoneal cells (mouse) | Zymosan A stimulation, 10% serum, up to 7.5 µM | No inhibitory effect observed | nih.gov |

Inhibition of 12-Lipoxygenase (12-LO)

Research also suggests that 15(S)-HEPE, or its precursor 1-(15-HEPE)-lysoPC, can inhibit 12-lipoxygenase (12-LO) activity. nih.gov 12-LO is another enzyme involved in the metabolism of polyunsaturated fatty acids, producing various bioactive lipids, including 12-HETE. nih.govresearchgate.netpnas.org Inhibition of 12-LO can contribute to the anti-inflammatory effects observed with 15-HEPE or its derivatives. nih.gov

Studies in zymosan A-induced peritonitis models showed that 1-(15-HEPE)-lysoPC dose-dependently inhibited 12-HETE formation in the peritoneum, suggesting that part of its anti-inflammatory effect may be attributed to the inhibition of 12-LO, such as leukocyte 12/15-LOX. nih.gov It has been reported that 15-HEPE itself can potently inhibit 12/15-LOX. nih.gov

Receptor-Mediated Signaling

15(S)-HEPE can also exert its effects through interactions with specific cellular receptors, influencing downstream signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Interactions

15(S)-HEPE has been shown to interact with and activate peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.orgresearchgate.netwindows.net PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in various processes, including inflammation, lipid metabolism, and cellular differentiation. researchgate.netnih.gov Activation of PPARγ by 15(S)-HEPE may contribute to its anti-inflammatory and potential anti-allergic effects. researchgate.netwindows.net

Studies have indicated that 15-HEPE can reduce allergic rhinitis symptoms by interacting with PPARγ and inhibiting mast cell degranulation. researchgate.net In human mast cells, EPA and DHA, the precursor fatty acids of 15-HEPE, have been shown to suppress the production of pro-inflammatory cytokines like IL-4 and IL-13, suggesting a protective role in type 2 inflammation, potentially mediated in part through metabolites like 15-HEPE acting on PPARγ. researchgate.net While 15-HETE (derived from arachidonic acid) has been reported as a preferential agonist for PPARβ/δ, it also shows agonistic effects, albeit weaker, on PPARα and PPARγ. nih.gov 15(S)-HETE and 15(R)-HETE were found to be similarly potent in inducing PPARβ/δ coactivator binding and transcriptional activation. nih.gov The interaction of 15(S)-HEPE with PPARγ suggests a similar mechanism of action to other 15-hydroxylated fatty acids in this receptor family.

Investigation of Putative Receptor Binding and Activation

Beyond PPARγ, investigations into putative receptor binding and activation by 15(S)-HEPE and related metabolites are ongoing. 15(S)-HpETE and 15(S)-HETE, closely related metabolites, are known to bind to and activate the G protein-coupled receptor, leukotriene B4 receptor 2 (BLT2). wikipedia.org Activation of BLT2 may mediate some cell-stimulating and anti-apoptosis activities. wikipedia.org Given the structural similarity, it is plausible that 15(S)-HEPE might also interact with BLT2 or other G protein-coupled receptors, although specific research on 15(S)-HEPE's interaction with BLT2 was not prominently found in the search results.

Other eicosanoids, such as 12(S)-HETE, act through binding to G protein-coupled receptor 31 (GPR31). frontiersin.org While 15(S)-HEPE is structurally distinct from 12(S)-HETE, the diverse range of G protein-coupled receptors activated by lipid mediators suggests this as a potential area for further investigation regarding 15(S)-HEPE.

Intracellular Signaling Cascades Affected by 15(S)-HEPE

The modulation of enzymatic activities and receptor interactions by 15(S)-HEPE ultimately influences various intracellular signaling cascades.

Inhibition of 5-LO activity by 15(S)-HEPE leads to a reduction in the production of leukotrienes, thereby impacting signaling pathways downstream of leukotriene receptors, which are involved in processes like chemotaxis, inflammation, and smooth muscle contraction. nih.govglpbio.comnih.gov

Activation of PPARγ by 15(S)-HEPE can influence intracellular signaling by promoting the recruitment of coactivator proteins and modulating the expression of target genes. nih.gov This can affect pathways related to lipid metabolism, glucose homeostasis, and inflammatory responses. researchgate.netnih.gov

While direct detailed research findings specifically on the broad range of intracellular signaling cascades affected solely by 15(S)-HEPE were not extensively highlighted in the search results, its known interactions with enzymes like LOXs and receptors like PPARγ strongly imply its involvement in lipid mediator biosynthesis pathways and nuclear receptor-mediated gene expression, which are central to numerous cellular signaling events. The formation of specialized pro-resolving mediators like E-series resolvins, for which 15(S)-HEPE is a pathway marker, underscores its role in the complex signaling networks that govern the resolution of inflammation. hmdb.cafrontiersin.org

Table 2: Key Enzymes and Receptors Modulated by 15(S)-HEPE and Related Metabolites

| Target Enzyme/Receptor | Type of Interaction | Related Metabolites Studied | Potential Downstream Effects | References |

| 5-Lipoxygenase (5-LO) | Inhibition | 15(S)-HEPE, 15-HETE | Reduced leukotriene synthesis (e.g., LTB4, LTC4) | glpbio.comtargetmol.comglpbio.comnih.gov |

| 12-Lipoxygenase (12-LO) | Inhibition | 15-HEPE, 1-(15-HEPE)-lysoPC | Reduced 12-HETE formation | nih.gov |

| PPARγ | Activation | 15(S)-HEPE, 15-HETE | Modulation of gene expression, anti-inflammatory effects | wikipedia.orgresearchgate.netwindows.netnih.gov |

| BLT2 | Activation | 15(S)-HpETE, 15(S)-HETE | Cell stimulation, anti-apoptosis (potential for 15(S)-HEPE) | wikipedia.org |

15(S)-HEPE (15(S)-hydroxyeicosapentaenoic acid) is an oxylipin derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) nih.govwikipedia.org. It is formed through the metabolism of EPA, primarily by the enzyme 15-lipoxygenase (15-LO) wikipedia.orgcaymanchem.com. 15(S)-HEPE can be further metabolized into other pro-resolving lipid mediators, such as lipoxins A5 and B5 nih.gov. Research indicates that 15(S)-HEPE plays a role in modulating inflammatory responses at the cellular and molecular levels nih.gov.

Inhibition of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in the regulation of genes that control inflammation and immune responses mdpi.combiorxiv.org. Its activation leads to the production of numerous pro-inflammatory mediators mdpi.com. Research suggests that 15(S)-HEPE can interfere with NF-κB signaling nih.govbiorxiv.org. For instance, a study utilizing a mouse model of sickle cell disease found that epeleuton (B607338), which is metabolized to 15(S)-HEPE, prevented the hypoxia/reoxygenation-induced activation of NF-κB in various organs, including the lung, kidney, and liver nih.gov. This inhibition of NF-κB activation is associated with a downregulation of inflammatory markers nih.gov. Other specialized pro-resolving lipid mediators, structurally related to 15(S)-HEPE, have also been shown to suppress NF-κB activation biorxiv.orgnih.gov.

Modulation of Reactive Oxygen Species (ROS) Burst

Reactive Oxygen Species (ROS) are signaling molecules that, at elevated levels, contribute to oxidative stress and inflammation researchgate.net. The "ROS burst" refers to a rapid increase in ROS production, often associated with immune cell activation researchgate.net. 15(S)-HEPE has been implicated in modulating the ROS burst nih.gov. In the context of hypoxia/reoxygenation stress in a sickle cell disease mouse model, treatment with epeleuton, leading to increased levels of 15(S)-HEPE, was associated with a reduction in liver protein oxidation, suggesting a decrease in oxidative stress nih.gov. While some studies on related hydroxy fatty acids like 15-HETE indicate they can induce ROS production, the specific effect of 15(S)-HEPE appears to involve a modulation that can contribute to a less inflammatory environment researchgate.netmdpi.com. Further research is needed to fully elucidate the precise mechanisms by which 15(S)-HEPE influences ROS production and signaling.

Impact on NLRP3 Inflammasome Expression

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines like IL-1β targetmol.comuoguelph.ca. Activation of the NLRP3 inflammasome is linked to various inflammatory diseases targetmol.com. Studies have shown that 15(S)-HEPE can impact the expression of the NLRP3 inflammasome nih.govdntb.gov.ua. In the sickle cell disease mouse model, treatment with epeleuton resulted in the downregulation of NLRP3 inflammasome expression in lung, kidney, and liver tissues nih.govresearchgate.net. This downregulation is considered a mechanism by which 15(S)-HEPE contributes to reducing inflammation nih.gov. Other studies also suggest that certain lipid mediators can inactivate the NLRP3 inflammasome complex dntb.gov.ua.

Effects on Gene Expression and Protein Synthesis

Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein ozbiosciences.compressbooks.pubyoutube.com. This intricate process is tightly regulated at multiple levels pressbooks.pub. 15(S)-HEPE, by influencing transcription factors like NF-κB and potentially other signaling pathways, can consequently affect the expression of various genes and the synthesis of their corresponding proteins nih.govbiorxiv.org. For example, the downregulation of the NLRP3 inflammasome by 15(S)-HEPE implies an effect on the gene expression of NLRP3 components nih.gov. Additionally, the observed reduction in markers of vascular activation in the sickle cell disease model, such as VCAM-1, E-selectin, and thromboxane (B8750289) synthase 1 (TXAS), suggests that 15(S)-HEPE influences the expression of genes encoding these proteins nih.gov. TXAS, for instance, is known to be controlled by the NF-κB signaling pathway nih.gov. While direct comprehensive data tables detailing the global impact of 15(S)-HEPE on gene expression and protein synthesis are still emerging, the evidence from its effects on specific inflammatory pathways indicates a significant modulatory role.

Physiological Roles and Functional Contributions of 15 S Hepe

Regulation of Inflammatory Processes

15(S)-HEPE is recognized for its ability to modulate inflammatory responses, acting to both suppress pro-inflammatory signals and promote the resolution of inflammation hmdb.caresearchgate.net.

Anti-inflammatory Actions

Research indicates that 15(S)-HEPE possesses anti-inflammatory properties hmdb.caescholarship.org. Studies have shown that a precursor to 15-HEPE, 1-(15-hydroxyeicosapentaenoyl)-lysoPC (15-HEPE-lysoPC), can induce anti-inflammatory actions by inhibiting the formation of pro-inflammatory leukotrienes and cytokines nih.gov. 15-HEPE itself has been reported to elicit an anti-inflammatory effect in the context of allergic rhinitis researchgate.net.

In a model of zymosan A-induced peritonitis in mice, administration of 15-HEPE-lysoPC significantly inhibited plasma leakage and leukocyte infiltration nih.gov. This precursor also reduced the levels of pro-inflammatory lipid mediators such as LTC4 and LTB4, as well as pro-inflammatory cytokines nih.gov. While 15-HEPE-lysoPC showed marked inhibition of plasma leakage, 15-HEPE itself had a smaller effect when administered intraperitoneally nih.gov.

Furthermore, 15-HEPE has been reported to potently inhibit 12/15-lipoxygenase (12/15-LOX) nih.gov. Inhibition of 15-LOX-1 has been shown to attenuate the expression of numerous inflammatory mediators induced by LPS in cultured macrophages researchgate.net. Metabolites of 15-LOX-1, including 15-HEPE, have demonstrated protective effects in various inflammatory conditions in animal models, such as peritonitis, colitis, arthritis, and Sjogren syndrome researchgate.net.

Data from a study on zymosan A-induced peritonitis in mice illustrate the effect of 1-(15-HEPE)-lysoPC on plasma leakage:

| Treatment | ED₅₀ (µg·kg⁻¹) |

| 1-(15-HEPE)-lysoPC | Not specified |

| 1-(17-hydroxydocosahexaenoic acid)-lysoPC | 32.03 |

| 1-(15-HETE)-lysoPC | 43.1 |

*Based on data showing suppressive effect on plasma leakage nih.gov. ED₅₀ for 1-(15-HEPE)-lysoPC was described as more potent than the others but a specific value was not provided in the snippet.

Participation in Inflammation Resolution

15(S)-HEPE is considered to play an important role in the resolution phase of inflammation hmdb.cafoodb.ca. The resolution of acute inflammation is an active process mediated by phagocytes clearing apoptotic cells and pathogens, and involving the biosynthesis of specialized pro-resolving mediators (SPMs) frontiersin.org.

Studies suggest that 15-HEPE-lysoPC may participate in both the early inflammatory phase and the resolution phase nih.gov. 15-HEPE is also a precursor in the biosynthesis of certain E-series resolvins, which are SPMs derived from EPA and are known for their potent anti-inflammatory and pro-resolving actions frontiersin.orgpnas.org. For instance, 15S-hydroperoxy-EPE (15S-HpEPE), an intermediate formed by the lipoxygenation of EPA by 15-LOX, can be reduced to 15S-HEPE and further metabolized into resolvins like RvE4 frontiersin.org.

In a model of collagen-induced arthritis, treatment with a soluble epoxide hydrolase inhibitor resulted in increased levels of 15-HEPE in the plasma, and 15-HEPE has demonstrated resolving actions in psoriatic arthritis escholarship.org.

Immunomodulatory Effects

Beyond its direct impact on inflammatory mediators, 15(S)-HEPE also exerts immunomodulatory effects, influencing the behavior and phenotype of immune cells frontiersin.org.

Modulation of Leukocyte Infiltration and Migration

15(S)-HEPE and its related metabolites can influence the movement of leukocytes, which is a critical aspect of the immune response and inflammation frontiersin.orgjpp.krakow.pl. As mentioned earlier, 15-HEPE-lysoPC significantly decreased leukocyte infiltration in a mouse model of peritonitis nih.gov.

Certain EPA-derived mediators, including 15R-HEPE, can be converted by activated polymorphonuclear leukocytes (PMNs) to novel trihydroxy-containing mediators that are potent inhibitors of human PMN transendothelial migration and infiltration jpp.krakow.pld-nb.infoebi.ac.uk. While these specific examples involve the R stereoisomer and downstream products, they highlight the potential of HEPEs to modulate leukocyte movement.

Impact on Macrophage Phenotype and Pro-resolving Reprogramming

Macrophages are key players in both the initiation and resolution of inflammation, adopting different phenotypes (e.g., M1 pro-inflammatory, M2 pro-resolving) frontiersin.orgresearchgate.netnih.gov. The biosynthesis of SPMs, which are crucial for inflammation resolution, is often associated with pro-resolving macrophage phenotypes frontiersin.org.

15-LOX-1, an enzyme involved in 15(S)-HEPE production, is strongly upregulated in CD206⁺ M2 (M2a) macrophages researchgate.net. These macrophages produce 15(S)-HETE (derived from arachidonic acid via 15-LOX) and SPM precursors like 5,15-diHETE researchgate.net. While the direct impact of 15(S)-HEPE on macrophage phenotype requires further detailed exploration based on the provided search results, the association of its biosynthetic enzyme with pro-resolving macrophage subsets suggests a potential role in influencing macrophage function towards a pro-resolving state researchgate.netpnas.org.

Studies have shown that in mice with genetic deletion of 12/15-LOX, macrophages were polarized towards M2 phenotypes post-myocardial infarction, which was associated with improved resolution of inflammation nih.gov. This suggests that the activity of 12/15-LOX and its products, including potentially 15-HEPE, are involved in regulating macrophage polarization nih.gov.

Inhibition of Mast Cell Degranulation

A notable immunomodulatory effect of 15(S)-HEPE is its ability to inhibit mast cell degranulation researchgate.netnih.gov. Mast cells are key effector cells in allergic reactions and inflammation, releasing mediators upon degranulation that contribute to symptoms like sneezing, itching, and rhinorrhea nih.govsmw.ch.

Intranasal administration of 15-HEPE has been shown to dampen allergic symptoms in a mouse model of allergic rhinitis by inhibiting mast cell degranulation researchgate.netnih.govnih.gov. This inhibitory effect is mediated, at least in part, through the interaction of 15-HEPE with peroxisome proliferator-activated receptor gamma (PPARγ) researchgate.netnih.govnih.gov. In vitro studies have demonstrated that 15-HEPE inhibits the degranulation of mast cells researchgate.netnih.gov.

Data illustrating the in vitro inhibition of mast cell degranulation by 15-HEPE:

| Treatment | Mast Cell Degranulation (CD63 expression) |

| DNP-BSA-untreated | Low |

| DNP-BSA-treated | High |

| DNP-BSA-treated + 15-HEPE | Reduced compared to DNP-BSA-treated |

*Simplified representation based on description of FACS data showing reduced CD63 expression (a marker of degranulation) in the presence of 15-HEPE researchgate.netnih.gov.

The anti-allergic activity of 15-HEPE in mice was nullified by the administration of a PPARγ antagonist, further supporting the role of PPARγ in mediating the inhibitory effect of 15-HEPE on mast cell degranulation nih.gov.

Vascular Homeostasis and Blood Cell Function

15(S)-HEPE is involved in vascular homeostasis and influences the function of blood cells, particularly platelets.

Inhibition of Plasma Leakage

Research suggests that 15(S)-HEPE may play a role in inhibiting plasma leakage. Studies investigating the anti-inflammatory effects of lysophosphatidylcholines (lysoPCs) with polyunsaturated acyl chains, which are known to exert anti-inflammatory actions, have provided insights into this function. Specifically, 1-(15-hydroxyeicosapentaenoyl)-lysoPC (15-HEPE-lysoPC), a precursor for 15(S)-HEPE in target cells, has been shown to markedly inhibit plasma leakage in models of inflammation, such as zymosan A-induced peritonitis in mice. While 15(S)-HEPE itself had only a small effect, its lysophosphatidylcholine (B164491) derivative demonstrated significant inhibition of plasma leakage nih.govresearchgate.net. This suggests that 15-HEPE-lysoPC, by acting as a precursor for 15(S)-HEPE within target cells, contributes to anti-inflammatory actions, including the reduction of vascular permeability and associated plasma leakage nih.govresearchgate.net. This effect may be mediated, in part, by the inhibition of pro-inflammatory leukotrienes and cytokines, and by enhancing the formation of lipoxin A nih.gov.

Modulation of Platelet Reactivity

15(S)-HEPE has been shown to modulate platelet reactivity. Studies have indicated that 15(S)-HEPE, along with other 15-lipoxygenase-derived oxylipins like 15-HETE and 15-HETrE, can attenuate platelet aggregation induced by agonists such as collagen researchgate.netnih.gov. This anti-aggregatory effect is associated with the inhibition of intracellular signaling pathways, including those involving αIIbβ3 and protein kinase C activities, calcium mobilization, and granule secretion researchgate.netnih.gov.

While some studies suggest an inhibitory effect on platelet reactivity, the role of 15-oxylipins in platelet biology has also been described as controversial escholarship.org. Some research on 15-HETE, a related eicosanoid, has shown it can potentiate platelet aggregation induced by thrombin ashpublications.orgumich.edu. However, recent studies specifically investigating 15(S)-HEPE, 15-HETE, and 15-HETrE consistently demonstrate an attenuation of collagen-induced platelet aggregation researchgate.netnih.gov. The mechanism underlying the effects of 15-HETE on platelet reactivity is not fully understood, although interactions with PPARs in other cell types have been reported escholarship.org.

Potential Regulation of Blood Clotting Mechanisms

While the direct role of 15(S)-HEPE in regulating blood clotting mechanisms is not extensively documented, its influence on platelet reactivity suggests a potential indirect involvement. Blood clotting is a complex process involving the coordinated action of blood vessels, platelets, and coagulation factors nzblood.co.nzblood.co.ukmedlineplus.gov. Platelets play a crucial role in forming a plug at the site of injury, and the modulation of platelet aggregation by 15(S)-HEPE could impact the initial stages of clot formation nzblood.co.nzblood.co.uk.

Furthermore, some studies on related eicosanoids derived from EPA, such as 12(S)-HEPE, have suggested a potential role in regulating blood clotting and clot resolution nih.gov. Pre-treatment of whole blood with EPA prolonged the time of clot retraction ex vivo, indicating that EPA-derived eicosanoids, which include 15(S)-HEPE, might influence these processes nih.gov. However, more specific research is needed to fully elucidate the direct regulatory effects of 15(S)-HEPE on the complex cascade of blood clotting mechanisms.

Cellular Proliferation and Growth Regulation

Research indicates that 15(S)-HEPE may have a role in regulating cellular proliferation and growth. Studies investigating the effects of EPA and its metabolites on cancer cells have shown that 15(S)-HEPE can inhibit the growth of certain human prostatic cancer cells in culture nih.gov. In these studies, preincubation of both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostatic cancer cells with 15(S)-HEPE resulted in a marked inhibition of cellular growth nih.gov.

While 15(S)-HETrE, another 15-LOX metabolite, exerted greater inhibitory effects in these specific cancer cell lines, the data suggests that 15(S)-HEPE contributes to the suppression of cancer cell growth nih.gov. This inhibitory effect on cellular proliferation has also been observed in the context of prostate cancer, where 15(S)-HETE, a related compound, may play a role in inhibiting cell cycle progression aging-us.com.

Insights from Preclinical Disease Models Involving 15 S Hepe

In Vitro Cellular Models of Inflammation and Disease

Cellular models have been utilized to dissect the direct effects of 15(S)-HEPE on key cell types involved in immune and inflammatory responses.

Studies involving RBL-1 cells, a commonly used mast cell line for allergy research, have indicated that 15(S)-HEPE can modulate their activity. Specifically, 15(S)-HEPE has been shown to inhibit the activity of 5-lipoxygenase (5-LO) in RBL-1 cells. targetmol.comcymitquimica.com This inhibition occurred with an IC50 value of 28 µM. targetmol.comcymitquimica.com

Investigations in immune cell lines, such as neutrophils and macrophages, suggest that 15(S)-HEPE and the enzyme responsible for its formation, 15-LOX, possess anti-inflammatory attributes. mdpi.com

In human macrophages, the activation of Liver X Receptor (LXR) has been demonstrated to specifically upregulate the expression of ALOX15 (encoding 15-LOX) and consequently enhance the production of 15-LOX-derived oxylipins, including 15-HEPE. mdpi.com Treatment with an LXR agonist led to a significant increase in both ALOX15 expression and the levels of 15-LOX-derived oxylipins. mdpi.com

While direct detailed studies on the isolated effects of 15(S)-HEPE on neutrophil activity were not extensively found, related 15-hydroxylated fatty acids have been explored for their impact on neutrophil functions like chemotaxis and aggregation. Furthermore, 15(S)-HEPE, alongside 15(S)-HETrE and 15(S)-HETE, has been reported to inhibit platelet reactivity in certain studies. scienceopen.comresearchgate.net

The role of 15(S)-HEPE in modulating endothelial cell responses, particularly in the context of inflammation, is an area of investigation. Endothelial cells are critical participants in the inflammatory cascade, regulating processes such as immune cell recruitment. Although comprehensive direct data on 15(S)-HEPE's specific effects on endothelial cells were not prominent in the search results, related EPA-derived mediators, such as 18(R)-HEPE (a precursor to resolvins), are generated in endothelial cells and exhibit anti-inflammatory properties. frontiersin.orgunivr.it The broader understanding of omega-3 fatty acid metabolites influencing endothelial function during inflammation suggests a potential role for 15(S)-HEPE in this context.

In Vivo Animal Models

Animal models provide a more complex physiological environment to evaluate the in vivo bioactivity of 15(S)-HEPE.

Studies utilizing mouse models of inflammatory bowel disease (IBD), specifically those induced by Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS), have indicated that 15(S)-HEPE exerts protective effects. nih.govresearchgate.netcbs.dk

Intraperitoneal administration of 15(S)-HEPE in wild-type mice provided protection against both DSS- and TNBS-induced colitis. nih.govresearchgate.netcbs.dk These findings suggest that the beneficial effects of increased omega-3 polyunsaturated fatty acids (n-3 PUFAs) observed in certain IBD models may be partially mediated by the formation of 15-HEPE, which is derived via Alox15. nih.govresearchgate.netcbs.dk

In the DSS-induced colitis model, daily treatment with 15S-HEPE at a dose of 50 µg/kg body weight, initiated prior to colitis induction, resulted in improvements in various disease parameters. researchgate.net Similar protective outcomes were observed with daily administration of this compound at the same dose in the TNBS-induced colitis model. researchgate.net

These results underscore the potential of 15(S)-HEPE as a mediator contributing to the positive effects of omega-3 fatty acids in the context of IBD-like inflammation in animal models.

Animal models of allergic rhinitis have also been employed to investigate the impact of 15(S)-HEPE. Dietary consumption of linseed oil, rich in alpha-linolenic acid (ALA), was shown to mitigate allergic rhinitis symptoms in mice, correlating with elevated levels of 15-HEPE in the nasal passages. researchgate.netmdpi.com

Further research revealed that the conversion of EPA to 15-HEPE was facilitated by the 15-lipoxygenase activity present in eosinophils. researchgate.netmdpi.com Direct intranasal administration of 15-HEPE was found to alleviate allergic symptoms by inhibiting the degranulation of mast cells, a process mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netmdpi.comresearchgate.net

These findings propose that 15-HEPE functions as an anti-allergic lipid mediator, produced by eosinophils in response to dietary omega-3 fatty acids, thereby offering a potential mechanism for the observed preventive and therapeutic effects in allergic rhinitis models. researchgate.netmdpi.com

Sickle Cell Disease Mouse Models and Related Pathophysiology

Studies employing humanized mouse models of sickle cell disease (SCD) have investigated the effects of epeleuton (B607338), an ethyl ester of 15(S)-HEPE, and its active metabolite, 15(S)-HEPE. These models are relevant as decreased concentrations of 15-HEPE have been observed in humanized SCD mice under both normoxic and hypoxic conditions compared to healthy controls, consistent with findings in SCD patients. wikipedia.org

Administration of epeleuton in SCD mice led to a significant increase in the organ concentrations of 15-HEPE in the lung and liver compared to vehicle-treated SCD or control mice. wikipedia.org This increase in 15-HEPE was associated with protective effects against hypoxia/reperfusion (H/R)-induced stress in key target organs affected by SCD, including the lung, liver, and kidney. wikipedia.org

Furthermore, treatment with epeleuton resulted in a reduction of systemic inflammation in SCD mice. wikipedia.org This was evidenced by the modulation of the CCL2 chemotactic cytokine and a decrease in neutrophil counts. wikipedia.org The findings suggest that 15(S)-HEPE may attenuate the inflammatory response in SCD by favoring pro-resolving mechanisms. wikipedia.org The compound also appeared to reprogram the functional profile of spleen macrophages towards a pro-resolution pattern. wikipedia.org

The following table summarizes key findings from studies in sickle cell disease mouse models:

| Parameter Measured | Effect of Epeleuton (yielding 15(S)-HEPE) in SCD Mice (vs Vehicle) | Source |

| Lung 15-HEPE Concentration | Increased | wikipedia.org |

| Liver 15-HEPE Concentration | Increased | wikipedia.org |

| Kidney H/R-induced Stress | Reduced | wikipedia.org |

| Lung H/R-induced Stress | Reduced | wikipedia.org |

| Liver H/R-induced Stress | Reduced | wikipedia.org |

| Systemic Inflammation | Reduced | wikipedia.org |

| CCL2 Chemotactic Cytokine Levels | Modulated | wikipedia.org |

| Neutrophil Counts (Splenic) | Decreased | wikipedia.org |

| Spleen Macrophage Functional Profile | Reprogrammed towards pro-resolution | wikipedia.org |

Arthritis Models (e.g., Collagen-Induced Arthritis)

Information regarding the effects of 15(S)-HEPE specifically in arthritis models, such as collagen-induced arthritis, was not identified in the consulted literature.

Peritonitis Models (e.g., Zymosan A-induced)

Information regarding the effects of 15(S)-HEPE specifically in peritonitis models, such as Zymosan A-induced peritonitis, was not identified in the consulted literature.

Mechanistic Elucidation from Model Systems

Studies, particularly in the context of sickle cell disease mouse models, have begun to elucidate the mechanisms by which 15(S)-HEPE exerts its beneficial effects, primarily focusing on the reduction of pro-inflammatory mediators and the attenuation of oxidative stress.

Reduction of Pro-inflammatory Cytokines

In the humanized mouse model of SCD, the reduction in systemic inflammation observed with epeleuton treatment (leading to increased 15(S)-HEPE) was linked to the modulation of the CCL2 chemotactic cytokine and decreased neutrophil counts. wikipedia.org This suggests a role for 15(S)-HEPE in controlling the recruitment and activity of inflammatory cells. Specialized pro-resolving mediators (SPMs), a class of lipids that includes resolvins which can be related to EPA metabolism like 15(S)-HEPE, are known to reduce cytokine and chemokine levels, thereby diminishing systemic inflammation. lipidmaps.org While not directly demonstrated for 15(S)-HEPE in isolation in all contexts, its association with reduced inflammation in the SCD model aligns with this broader mechanism.

Attenuation of Oxidative Stress

Oxidative stress plays a significant role in the pathophysiology of sickle cell disease. wikipedia.org Research indicates that 15(S)-HEPE, as the active moiety of epeleuton, targets the reactive oxygen species (ROS) burst. wikipedia.org This suggests that a key mechanism by which 15(S)-HEPE provides protection against H/R-induced stress in SCD is by mitigating oxidative damage. Lipoxygenases, the enzymes involved in the biosynthesis of 15(S)-HEPE from EPA, can be involved in mechanisms related to oxidative stress, sometimes contributing to cell protection depending on the cellular redox state. wikidata.org Furthermore, some hydroxy-oxylipin compounds, including this compound, have demonstrated defensive roles against oxidative stress conditions in other biological systems, such as macroalgae, hinting at potential antioxidant properties.

Analytical and Bioanalytical Methodologies for 15 S Hepe Research

Advanced Extraction and Sample Preparation Techniques for Lipidomics

Effective sample preparation is a critical initial step in the analysis of oxylipins such as 15(S)-HEPE, as these compounds are typically present at very low abundances in biological matrices. nih.govlcms.cz The quality of the sample preparation significantly impacts the success of the downstream analysis. nih.gov

Common extraction methods for lipids from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net These techniques are employed to isolate oxylipins from complex biological matrices and remove interfering substances, such as proteins. nih.govnih.gov For instance, protein precipitation is a method used to prepare samples like serum before LC-MS/MS analysis. biorxiv.org Acidification of samples is often performed prior to reversed-phase SPE or LLE to protonate the analytes. nih.gov

Given the instability of many polyunsaturated fatty acid oxygenated species at room temperature, sample preparation procedures should ideally be conducted under cold conditions whenever possible. nih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also help minimize non-enzymatic oxidation during sample processing. nih.gov

Chromatographic Separation Methods (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic separation is essential for resolving 15(S)-HEPE from other lipids and isobaric compounds before detection. Liquid chromatography (LC) is widely used for the analysis of a broad range of oxylipins. nih.govupce.cz Reversed-phase (RP) LC, often utilizing C18 or C8 columns, provides high selectivity for separating isobaric oxylipins. upce.cz Gradient elution, involving mobile phases with varying proportions of solvents like water, acetonitrile, isopropanol, and methanol, often with acidic additives such as acetic acid or formic acid, is commonly employed to achieve effective separation. nih.govupce.cznih.gov

Ultrahigh-performance liquid chromatography (UHPLC) offers improved resolution and sensitivity compared to conventional HPLC, allowing for the baseline separation of numerous isobaric oxylipins. upce.cz For example, a UHPLC/ESI-MS method has demonstrated the separation of 24 isobaric oxylipins within 13 minutes. upce.cz

While gas chromatography coupled to mass spectrometry (GC-MS) has also been applied in eicosanoid research, it typically requires derivatization steps to increase the volatility of the lipids, which can introduce limitations, including the potential for thermal decomposition. nih.govsfrbm.org LC-MS techniques are often preferred to avoid these additional modifications and to simultaneously study multiple analogous analytes. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the cornerstone of modern 15(S)-HEPE analysis, providing the sensitivity and specificity required for its detection and quantification in complex biological samples. biomol.comnih.gov Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of oxygenated polyunsaturated fatty acid species by LC-MS, typically performed in negative ion mode. nih.govnih.gov

Targeted Lipidomics Approaches (e.g., LC-MS/MS)

Targeted lipidomics approaches, particularly those utilizing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), are widely applied for the specific and accurate quantification of 15(S)-HEPE. nih.govbiorxiv.orgresearchgate.netlcms.czbmj.com LC-MS/MS, especially using triple quadrupole instruments, offers high selectivity and sensitivity through the use of multiple reaction monitoring (MRM). nih.govlcms.czresearchgate.net MRM involves the selection of a precursor ion and monitoring specific product ions resulting from its fragmentation, allowing for the selective detection of the target analyte even in the presence of interfering compounds. nih.govlcms.cz Dynamic MRM can further enhance sensitivity by monitoring transitions only within defined detection windows. nih.gov

LC-MS/MS methods have been developed and validated for the determination of 15(S)-HEPE in various biological matrices, including plasma and tissues. biorxiv.orgbiorxiv.org These methods enable the simultaneous quantification of multiple oxylipins in a single analysis. nih.govresearchgate.netlcms.cz

Use of Internal Standards (e.g., Deuterated 15(S)-HEPE)

The use of stable isotope-labeled internal standards is crucial for accurate quantification of 15(S)-HEPE in mass spectrometry-based methods. biomol.comnih.gov Isotopically labeled internal standards, such as deuterated 15(S)-HEPE (e.g., 15(S)-HEPE-d5), behave identically to the endogenous analyte during sample preparation and chromatographic separation but are distinguishable by their mass in the mass spectrometer. biomol.comcaymanchem.combioscience.co.ukbiocompare.comglpbio.cn

Adding the internal standard to the sample as early as possible in the preparation process is critical to compensate for any potential loss or degradation of the endogenous analyte. biomol.com This ensures that the ratio of the endogenous compound to the internal standard is established before any sample processing steps that could affect recovery. biomol.com Deuterated internal standards like 15(S)-HEPE-d5 are specifically intended for the quantification of 15-HEPE by GC- or LC-MS. caymanchem.combioscience.co.ukbiocompare.comglpbio.cn

Structural Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is not only used for targeted quantification but also for the structural elucidation of lipids like 15(S)-HEPE. nih.govmdpi.com By fragmenting the precursor ion and analyzing the resulting product ions, valuable structural information can be obtained. nih.govsfrbm.org

MS/MS spectra of monohydroxides derived from polyunsaturated fatty acids, including HEPEs, often show common fragmentation patterns. mdpi.com These patterns can include the loss of water (-18 m/z units) due to the cleavage of the hydroxyl group, followed by the loss of carbon dioxide (-44 m/z units). mdpi.com Carbon-carbon cleavages can also occur, with the charge often retained on the carboxyl group, particularly in highly unsaturated molecules. mdpi.com Analyzing these fragmentation patterns helps in confirming the identity and structure of 15(S)-HEPE and distinguishing it from isomers. mdpi.com Non-targeted LC-MS/MS strategies can register full mass spectra and favor structural elucidation by analyzing fragmentation patterns, even without preselecting a list of target compounds. mdpi.com

Challenges and Future Directions in 15(S)-HEPE Quantification

Quantifying 15(S)-HEPE and other oxylipins presents several challenges, primarily due to their extremely low endogenous concentrations, limited stability, and the presence of numerous isomeric and isobaric species in biological samples. nih.govlcms.czresearchgate.net The fact that oxylipins are not stored but formed on demand from precursor fatty acids also contributes to the complexity of their analysis. lcms.cz

The structural similarity among oxylipins, particularly positional isomers, necessitates highly selective chromatographic separation and specific mass spectrometric detection to avoid misidentification and ensure accurate quantification. lcms.cznih.gov While LC-MS/MS offers high sensitivity and specificity, achieving comprehensive coverage of the vast array of oxylipins remains a challenge. nih.gov

Future directions in 15(S)-HEPE quantification are likely to focus on developing even more sensitive and high-throughput methods. This includes advancements in sample preparation techniques to improve extraction efficiency and minimize degradation, as well as the development of novel chromatographic columns and mobile phases for enhanced separation of isomers. researchgate.netupce.cz Continued improvements in mass spectrometry technology, such as higher resolution and faster scanning speeds, will further enhance the ability to detect and quantify low-abundance oxylipins. The development of sophisticated data processing and analysis tools, including software for identifying metabolites based on fragmentation patterns, will also be crucial for comprehensive lipidomics studies involving 15(S)-HEPE. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 15(S)-HEPE | 5283192 |

| 15(S)-HEPE-d5 | 2750534-74-6 (CAS) caymanchem.combioscience.co.uk |

| Eicosapentaenoic acid (EPA) | 446288 |

| Arachidonic acid (AA) | 444860 |

| 15(S)-HETE | 5280450 |

| 12(S)-HETE | 5311214 |

| 5(S)-HETE | 5280855 |

| 18(R)-HEPE | 9904669 |

| 18(S)-HEPE | 9904668 |

| 17(R)-HDHA | 9904671 |

| 17(S)-HDHA | 9904670 |

| Docosahexaenoic acid (DHA) | 444857 |

| Prostaglandin (B15479496) E2 (PGE2) | 5280360 |

| Thromboxane (B8750289) B2 (TXB2) | 5280371 |

| Leukotriene B4 (LTB4) | 5280710 |

| 15d-PGJ2 | 5280769 |

| Prostaglandin E3 (PGE3) | 5280378 |

| Leukotriene B5 (LTB5) | 6438403 |

| Prostaglandin F2a (PGF2a) | 5280364 |

| 8,9-DiHETrE | 5362476 |

| 5,6-DiHETrE | 5362475 |

| 20-HETE | 5311202 |

| 14-HDoHE | 9904672 |

| 12,13-DiHOME | 5362481 |

| 9,10-DiHOME | 5362480 |

| 12,13-DiHODE | 5362485 |

| 9,10-DiHODE | 5362484 |

| 15-epi-LXA4 | 6438402 |

| LXA4 | 5280310 |

| RvE1 | 6917610 |

| RvD1 | 6917608 |

| 15(S)-HPETE | 5280451 |

| 5(S)-HPETE | 5280856 |

| PGA2 | 5280354 |

| PGB2 | 5280357 |

| PGE1 | 5280375 |

| PGF1a | 5280376 |

| PGJ2 | 5280768 |

| 13,14-dehydro-15-keto PGF2a (DK-PGF2a) | 10963050 |

| 11-HEPE | 10196002 |

| 5-HEPE | 5311216 |

| 12-HEPE | 5311215 |

| 18-HEPE | 9904667 |

| 11,12-EpETE | 5362479 |

| 14,15-EpETE | 5362478 |

| 5,6-EpETE | 5362477 |

| 12-oxoETE | 5362482 |

Emerging Research Avenues and Future Perspectives in 15 S Hepe Studies

Unraveling Stereospecific Activities of 15(S)-HEPE vs. 15(R)-HEPE

The stereochemistry of lipid mediators is crucial for their biological activity. 15-HEPE exists as two enantiomers: 15(S)-HEPE and 15(R)-HEPE. While 15(S)-HEPE is primarily formed enzymatically, particularly by 15-lipoxygenase (15-LOX), 15(R)-HEPE can be generated through aspirin-acetylated COX-2 or non-enzymatic oxidation. nih.govnih.govschebb-web.de Understanding the distinct biological activities and metabolic fates of these two stereoisomers is a key area of emerging research.

Studies on other lipid mediators, such as 18-HEPE, have shown that the (S) and (R) enantiomers can have different bioactions and metabolic inactivation profiles. jci.org Similarly, research on 15-hydroxyeicosatetraenoic acid (15-HETE), derived from arachidonic acid (AA), has demonstrated stereospecificity in its formation and biological effects. schebb-web.deacs.org For instance, 15(S)-HETE is a ligand for PPAR-γ and has shown antiproliferative effects on cancer cells, while the activity of 15(R)-HETE may differ. acs.org

Future research will likely focus on:

Precisely defining the enzymatic pathways responsible for the stereospecific synthesis of 15(S)-HEPE versus 15(R)-HEPE in various cell types and tissues.

Comparing the binding affinities and downstream signaling of 15(S)-HEPE and 15(R)-HEPE to potential receptors.

Investigating whether the anti-inflammatory and pro-resolving effects attributed to 15-HEPE are predominantly mediated by the (S) or (R) enantiomer, or if both contribute through distinct mechanisms.

Analyzing the metabolic stability and conversion of each enantiomer in biological systems.

Comprehensive Mapping of Receptor Networks and Downstream Signaling Pathways

Identifying the specific receptors that mediate the effects of 15(S)-HEPE is fundamental to understanding its biological functions. While some lipid mediators bind to G protein-coupled receptors (GPCRs) or nuclear receptors like PPARs, the complete receptor profile for 15(S)-HEPE is still being elucidated. nih.govahajournals.orgresearchgate.net

Current research suggests that 15-HEPE may interact with PPAR-γ, potentially reducing allergic rhinitis symptoms by inhibiting mast cell degranulation. researchgate.net Other studies on related lipid mediators like 12-HETE have identified GPR31 as a specific receptor. ahajournals.org The complexity arises because some GPCRs can interact with multiple specialized pro-resolving mediators (SPMs), and conversely, some SPMs can interact with several receptors, leading to overlapping downstream signals. nih.gov

Future research directions include:

Utilizing advanced screening techniques to identify novel cell surface and intracellular receptors for 15(S)-HEPE.

Mapping the complete downstream signaling cascades activated upon 15(S)-HEPE binding to its receptors, including the involvement of various kinases, transcription factors, and second messengers.

Investigating how 15(S)-HEPE signaling integrates with other cellular pathways involved in inflammation, immunity, and tissue homeostasis.

Determining the tissue-specific expression of 15(S)-HEPE receptors and how this relates to its diverse biological effects.

Investigation of Trans-Lipidomic Interactions and Cross-Talk with Other Lipid Mediators

Biological processes are regulated by complex networks of interacting molecules, including various lipid mediators. 15(S)-HEPE is part of a larger family of oxylipins derived from polyunsaturated fatty acids. nih.govmdpi.com Understanding how 15(S)-HEPE interacts and cross-talks with other lipid mediators, such as prostaglandins (B1171923), leukotrienes, resolvins, and protectins, is crucial for a comprehensive understanding of its role in health and disease. psu.eduresearchgate.net

Lipidomic analysis has revealed that levels of 15(S)-HEPE are correlated with other lipid mediators in various conditions, such as periodontal inflammation. nih.gov Additionally, studies in thermogenic adipose tissue have highlighted the role of lipid species, including 12-HEPE, in intercellular cross-talk. diabetesjournals.orgnih.gov

Future research will explore:

How the biosynthesis and metabolism of 15(S)-HEPE are influenced by the presence and levels of other lipid precursors and mediators.

Whether 15(S)-HEPE can modulate the activity or signaling of other lipid mediators.

Using advanced lipidomics techniques to simultaneously quantify a wide range of lipid mediators and identify potential functional interactions.

Exploration of Novel Therapeutic Strategies Based on 15(S)-HEPE's Mechanisms

The anti-inflammatory and pro-resolving properties attributed to 15-HEPE suggest its potential as a therapeutic agent for various inflammatory conditions. hmdb.caresearchgate.net Epeleuton (B607338), an ethyl ester of 15(S)-HEPE, is being investigated for its therapeutic effects, including in cardiometabolic and anti-inflammatory contexts, and for sickle cell disease. biorxiv.orgsicklecelldisease.org Its mechanism is thought to involve pleiotropic modes of action. biorxiv.org

Research has shown that 15(S)-HEPE can accumulate in various tissues, including the lungs, heart, liver, and kidneys, after oral administration of its ethyl ester. biorxiv.org This tissue distribution is relevant for its potential therapeutic applications.

Future research will focus on:

Developing stable and bioavailable formulations of 15(S)-HEPE or its derivatives for therapeutic administration.

Conducting preclinical and clinical trials to evaluate the efficacy of 15(S)-HEPE-based therapies in specific inflammatory diseases, such as allergic rhinitis, inflammatory bowel disease, and cardiometabolic disorders. researchgate.netresearchgate.net

Investigating potential synergistic effects of 15(S)-HEPE with existing therapeutic agents.

Exploring novel delivery methods to target 15(S)-HEPE to specific tissues or cell types.

Integration of Omics Data for Systems-Level Understanding

A comprehensive understanding of 15(S)-HEPE's biological role requires integrating data from various omics platforms, including genomics, transcriptomics, proteomics, and metabolomics (specifically lipidomics). psu.edu This systems-level approach can reveal how 15(S)-HEPE influences gene expression, protein function, and the broader metabolic landscape.

Lipidomics coupled with transcriptomics and genomics within a systems biology framework can assist in elucidating the bioactivity of polyunsaturated fatty acids and their metabolites. psu.edu Targeted metabolomics and lipidomics are already being used to study lipid signaling pathways and support systems biology studies. creative-proteomics.comlcms.cz

Future research will aim to:

Integrate lipidomic data on 15(S)-HEPE levels with transcriptomic and proteomic data to identify the genes and proteins that are regulated by or interact with 15(S)-HEPE signaling.

Utilize bioinformatics tools to build comprehensive networks illustrating the interactions between 15(S)-HEPE, its receptors, downstream pathways, and other cellular components.

Apply systems biology approaches to model the impact of altered 15(S)-HEPE levels on complex biological processes and disease pathogenesis.

Identify potential biomarkers related to 15(S)-HEPE pathways that can be used for disease diagnosis, prognosis, or monitoring therapeutic response.

Development of Advanced Methodologies for In Situ Quantification and Dynamic Profiling

Accurate and sensitive quantification of 15(S)-HEPE in biological samples is essential for research. The low concentrations of lipid mediators and the complexity of biological matrices pose analytical challenges. schebb-web.denih.gov While liquid chromatography coupled to mass spectrometry (LC-MS/MS) is a widely used technique for oxylipin analysis, there is a need for more advanced methodologies. schebb-web.denih.govresearchgate.net

Current methods allow for targeted quantification of specific HETEs and related metabolites with high sensitivity and reproducibility. creative-proteomics.com However, challenges remain in the detection of esterified oxylipins and the separation and individual detection of isomers. schebb-web.de

Future methodological developments include:

Developing advanced in situ imaging techniques to visualize the spatial distribution and dynamics of 15(S)-HEPE in tissues and cells.

Creating highly sensitive and specific probes or biosensors for real-time monitoring of 15(S)-HEPE levels and activity.

Improving chromatographic separation techniques, particularly for chiral separation of 15(S)-HEPE and 15(R)-HEPE. schebb-web.deresearchgate.net

Developing standardized sample collection, handling, and preparation procedures to ensure the accuracy and reproducibility of 15(S)-HEPE quantification. schebb-web.de

Utilizing microfluidics and single-cell analysis techniques to study 15(S)-HEPE production and signaling at the cellular level.

These emerging research avenues and future perspectives highlight the growing importance of 15(S)-HEPE in the field of lipid mediators and its potential for informing novel therapeutic strategies.

Q & A

Q. What protocols ensure stability and half-life accuracy of 15(S)-HEPE under physiological conditions?

- Methodological Answer : Conduct stability studies at 37°C in simulated biological fluids (e.g., plasma, PBS). Quantify degradation products via time-course LC-MS and calculate half-life using first-order kinetics. Include antioxidants (e.g., BHT) to minimize autoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.